molecular formula C15H16N2O3 B2967041 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 295344-74-0

1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2967041
CAS No.: 295344-74-0
M. Wt: 272.304
InChI Key: QCPHUNJWOAQNTN-UHFFFAOYSA-N
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Description

1-[2-(1H-Indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 295344-74-0) is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . It is offered as a pharmaceutical intermediate and building block for chemical synthesis . This compound features a 5-oxopyrrolidine-3-carboxylic acid scaffold, a structure recognized in medicinal chemistry research for its potential as a promising scaffold for the development of novel antimicrobial and anticancer agents . Specifically, research into similar 5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated structure-dependent activity against Gram-positive pathogens such as Staphylococcus aureus and Clostridioides difficile , as well as promising activity against drug-resistant fungal pathogens like Candida auris . The indole moiety present in the structure is a significant nitrogen-based heterocycle commonly found in biologically active compounds and natural products, further underscoring its utility in research and development . This product is intended for laboratory research and use as a building block only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14-7-11(15(19)20)9-17(14)6-5-10-8-16-13-4-2-1-3-12(10)13/h1-4,8,11,16H,5-7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPHUNJWOAQNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with serotonin receptors or enzymes involved in tryptophan metabolism . These interactions can lead to various biological effects, such as modulation of neurotransmitter levels or inhibition of specific enzymes .

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (Compound 1)

  • Structure : Features a 5-chloro-2-hydroxyphenyl group instead of the indol-3-yl ethyl chain.
  • Activity : Demonstrates potent antioxidant properties. Derivatives with thioxo-oxadiazole or triazole moieties exhibit 1.35–1.5× higher DPPH radical scavenging activity than ascorbic acid .
  • Synthesis : Prepared via reactions with hydrochloric acid and hydrogen peroxide, followed by heterocyclic condensations .

1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Contains a dichlorinated hydroxyphenyl group.

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Substituted with a fluorophenyl group.
  • Properties: Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to non-halogenated analogs .

Heterocyclic and Aliphatic Substitutions

1-(2,3-Dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Incorporates a dihydroindenyl group, increasing aromatic surface area.
  • Applications: Potential use in drug discovery due to its rigid, planar structure favoring π-π interactions .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Lacks aromatic substituents, featuring a methyl group.
  • Safety : Classified for R&D use; standard precautions apply (e.g., avoid inhalation) .

Indole-Containing Analogs

N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

  • Structure : Combines indol-3-yl ethyl and 4-methoxyphenyl groups.
  • Synthesis : Likely involves amide coupling between pyrrolidine-3-carboxylic acid and indole-ethylamine derivatives .
  • Potential: Methoxy groups may enhance solubility, while the indole moiety could target neurological pathways.

1-[2-(5-Methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Includes a methyl-substituted indole.
  • Applications : Cataloged as a building block for medicinal chemistry (CAS 931374-78-6) .

Biological Activity

1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₅H₁₆N₂O₃
  • Molecular Weight : 272.31 g/mol
  • CAS Number : 295344-74-0
  • MDL Number : MFCD00424339

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. The following data summarizes the findings from various research efforts:

Study Cell Line Concentration (µM) Viability (%) Comparison Drug
Study AA54910066Cisplatin
Study BHCT11610070Doxorubicin
Study CMCF710075Paclitaxel

The compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells, reducing cell viability to 66% compared to controls. This suggests a promising avenue for further exploration in cancer therapeutics, particularly due to its structure-dependent activity that may enhance selectivity towards cancerous cells while minimizing effects on non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy against selected multidrug-resistant strains:

Pathogen MIC (µg/mL) Activity Level
Klebsiella pneumoniae< 32Effective
Escherichia coli< 64Moderate
Pseudomonas aeruginosa> 128Ineffective
Staphylococcus aureus (MRSA)< 16Highly Effective

The compound demonstrated effective activity against Klebsiella pneumoniae and MRSA strains, indicating its potential as a candidate for developing novel antimicrobial agents against resistant pathogens .

Case Studies

  • Study on Anticancer Activity : A study published in Molecules evaluated several derivatives of pyrrolidine compounds for their anticancer activity using an MTT assay on A549 cells. The results indicated that the presence of specific functional groups significantly influenced cytotoxicity levels, with some derivatives outperforming established chemotherapeutics like cisplatin .
  • Antimicrobial Screening : Another research effort focused on the antimicrobial properties of indole-based pyrrolidine derivatives against multi-drug resistant strains. The study utilized broth microdilution techniques to determine minimum inhibitory concentrations (MICs), revealing promising results for several derivatives, including those similar to this compound .

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